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molecular formula C9H5BrClN B148882 4-Bromo-7-chloroquinoline CAS No. 98519-65-4

4-Bromo-7-chloroquinoline

Cat. No. B148882
M. Wt: 242.5 g/mol
InChI Key: IVPHNMMNLBTDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05596002

Procedure details

83.9 g of 7-chloro-4-hydroxyquinoline were added portionwise at 60° to 150 g of phosphorus oxybromide and the mixture was thereafter heated to 140° C. for 6 hours. After cooling, the mixture was treated with 3 l of ice-water and extracted with 2×1.5 l of dichloromethane. After evaporation of the solvent and crystallization from 1.3 l of hexane, 34 g of product were obtained as colourless crystals, m.p.: 102°-103° C.
Quantity
83.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](O)=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.P(Br)(Br)([Br:15])=O>>[Br:15][C:6]1[C:5]2[C:10](=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
83.9 g
Type
reactant
Smiles
ClC1=CC=C2C(=CC=NC2=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
ice water
Quantity
3 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×1.5 l of dichloromethane
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent and crystallization from 1.3 l of hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=NC2=CC(=CC=C12)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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